molecular formula C9H12N2 B2711130 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine CAS No. 41038-70-4

6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine

Cat. No.: B2711130
CAS No.: 41038-70-4
M. Wt: 148.209
InChI Key: TYUNYXYPNUPGGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Azepine-Containing Heterocycles as Privileged Scaffolds in Organic and Medicinal Chemistry

Azepine-containing heterocycles are widely recognized as "privileged scaffolds" in the fields of organic and medicinal chemistry. This designation stems from their recurring presence in a multitude of biologically active compounds and their ability to interact with a wide range of biological targets. The seven-membered azepine ring offers a flexible, three-dimensional structure that can be readily functionalized, allowing for the fine-tuning of steric and electronic properties to achieve desired pharmacological effects.

The versatility of the azepine core is evident in the broad spectrum of biological activities exhibited by its derivatives. These include, but are not limited to, antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and anticancer properties. The unique conformational flexibility of the seven-membered ring allows for optimal binding to various enzymes and receptors, making it a valuable template in drug discovery and development. The continuous exploration of azepine-based compounds underscores their importance as a source of novel therapeutic agents.

Significance and Isomeric Forms of the Pyrido[b]azepine Core in Synthetic Strategy and Biological Exploration

The fusion of a pyridine (B92270) ring to an azepine nucleus gives rise to the pyrido[b]azepine core, a structural motif that has proven to be of considerable interest in both synthetic and medicinal chemistry. The relative orientation of the nitrogen atom in the pyridine ring and the point of fusion with the azepine ring leads to several isomeric forms, each with distinct electronic and steric properties. The primary isomers include pyrido[2,3-b]azepine, pyrido[3,2-b]azepine, pyrido[3,4-b]azepine, and pyrido[4,3-b]azepine.

Historical Development and Early Research Endeavors on the 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine Chemotype

Early investigations into the this compound chemotype laid the groundwork for subsequent research in this area. A notable contribution to the early understanding of this heterocyclic system was a 1979 study that detailed the synthesis and pharmacological evaluation of derivatives of 2,3,4,5-tetrahydro-1H-pyrido(2,3-b)azepine and its corresponding lactam. nih.gov

In this seminal work, researchers described the preparation of various N-substituted derivatives, including N-(2-diethylaminoethyl) and N-(3-dimethylaminopropyl) lactams, as well as N-[4-(2-hydroxyethyl)piperazinylacetyl] and carbothiamide derivatives of the parent azepine. nih.gov The synthesis of these compounds allowed for an initial exploration of their biological effects. Pharmacological screening of these early derivatives indicated a partial tranquilizing activity, providing the first glimpse into the potential psychotropic properties of this class of compounds. nih.gov This early research was instrumental in establishing synthetic routes to the this compound core and sparked further interest in its potential as a scaffold for centrally acting agents.

Current Research Landscape and Emerging Paradigms in this compound Studies

The contemporary research landscape surrounding the this compound scaffold and its isomers is characterized by a focus on developing novel synthetic methodologies and exploring their potential as modulators of various biological targets. While direct and extensive recent studies on the this compound parent compound are not abundant, the broader class of tetrahydro-pyrido[b]azepines continues to be an active area of investigation, with research on related isomers providing valuable insights.

Recent studies have highlighted the potential of the tetrahydro-pyrido[b]azepine core in the development of antagonists for various receptors. For example, derivatives of 6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepin-5-one have been identified as a novel chemotype of C-C chemokine receptor 2 (CCR2) antagonists, which are of interest for the treatment of inflammatory diseases. nih.govbohrium.com Similarly, the 6,7,8,9-tetrahydro-5H-pyrimido-[4,5-d]azepine core, a related heterocyclic system, has been utilized in the discovery of potent antagonists of the transient receptor potential vanilloid 1 (TRPV1), a target for pain management. nih.gov

These examples underscore an emerging paradigm in which the tetrahydro-pyrido[b]azepine scaffold serves as a versatile template for the design of targeted therapies. The focus has shifted from broad pharmacological screening to a more rational, structure-based design approach aimed at developing potent and selective ligands for specific biological targets implicated in a range of diseases. The continued exploration of novel synthetic routes and the biological evaluation of a wider array of derivatives are expected to further solidify the importance of the this compound chemotype and its congeners in modern medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-2-6-10-9-8(4-1)5-3-7-11-9/h3,5,7H,1-2,4,6H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYUNYXYPNUPGGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC2=C(C1)C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41038-70-4
Record name 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Strategies for the 6,7,8,9 Tetrahydro 5h Pyrido 2,3 B Azepine Scaffold

Classical Cyclization and Annulation Approaches to Pyrido[2,3-b]azepine Ring System Synthesis

Traditional methods for the synthesis of the pyrido[2,3-b]azepine core often rely on well-established cyclization and annulation reactions. These approaches involve the formation of either the seven-membered azepine ring onto a pre-existing pyridine (B92270) core or the construction of the pyridine ring onto an azepine precursor.

Intramolecular Cyclization Reactions for Azepine Ring Formation

Intramolecular cyclization is a cornerstone in the synthesis of the azepine ring of the 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine system. One notable method involves the use of N-acyliminium ion cyclization. This reaction has been effectively employed in the synthesis of tetracyclic analogues of mirtazapine, which contain the pyrido[2,3-b]azepine skeleton. nih.gov In this approach, a suitable precursor, typically a hydroxylactam, is treated with a strong acid to generate a reactive N-acyliminium ion intermediate. This intermediate then undergoes an intramolecular electrophilic attack on an adjacent aromatic or heteroaromatic ring, leading to the formation of the fused azepine ring system. The choice of the π-nucleophile, such as a benzene (B151609) or thiophene (B33073) ring, can influence the final structure of the tetracyclic product. nih.gov

Another powerful intramolecular cyclization technique is tin-free radical cyclization. This method has been successfully applied to the synthesis of tetrahydro-5H-pyrido[2,3-b]azepin-8-ones. The reaction proceeds via a free-radical xanthate-mediated cyclization, offering an alternative to traditional methods that may require toxic tin reagents. This approach typically starts from readily available 2,6-dichloropyridines, which are elaborated to introduce a side chain that can undergo radical cyclization to form the seven-membered azepine ring fused to the pyridine core.

Pyridyl Ring Annulation Strategies and Heterocycle Fusion

The construction of the pyridine ring onto a pre-formed azepine or a related seven-membered ring precursor represents another classical approach. Strategies such as the Skraup and Friedländer reactions, traditionally used for quinoline (B57606) synthesis, can be conceptually adapted for the formation of the pyridyl portion of the pyrido[2,3-b]azepine scaffold.

The Skraup synthesis involves the reaction of an aminopyridine derivative with glycerol, sulfuric acid, and an oxidizing agent. While direct application to form the target scaffold is not extensively documented, the underlying principle of building a pyridine ring through the reaction of an amine with a α,β-unsaturated carbonyl compound generated in situ is a viable strategy.

The Friedländer annulation , on the other hand, involves the condensation of an o-aminopyridine aldehyde or ketone with a compound containing a reactive α-methylene group. This method offers a more direct route to substituted pyridyl rings and has been investigated for the synthesis of annulated pyrido[2,3-d]pyrimidines, highlighting its potential for constructing fused pyridine systems. researchgate.netmdpi.com The general mechanism involves an initial aldol (B89426) condensation followed by cyclization and dehydration to form the pyridine ring.

Modern Synthetic Routes to this compound Derivatives

Contemporary organic synthesis has introduced a range of sophisticated and efficient methods for the construction of complex heterocyclic systems, including the this compound scaffold. These modern techniques often offer advantages in terms of yield, selectivity, and functional group tolerance compared to classical methods.

Transition Metal-Catalyzed Coupling and Cyclization Reactions

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds. Palladium-catalyzed reactions, in particular, have been explored for the synthesis of related azepine-containing structures. For instance, a double palladium-catalyzed amination-cyclization reaction has been reported for the synthesis of 5H-pyridobenzazepine and 5H-dipyridoazepine compounds. nih.gov This strategy involves the intramolecular N-arylation of a suitable precursor, often an amide or amine, with an aryl halide in the presence of a palladium catalyst and a suitable ligand. While not directly applied to the target scaffold in the cited literature, this methodology presents a promising avenue for the construction of the this compound core.

Copper-catalyzed reactions have also emerged as a powerful tool. For example, Cu(I)-catalyzed tandem amination/cyclization of fluorinated allenynes has been developed for the synthesis of functionalized azepines. rsc.org This reaction proceeds through the intermolecular addition of an amine to a copper-activated triple bond followed by an intramolecular cyclization. Furthermore, asymmetric intramolecular reductive cyclization of 2'-vinyl-biaryl-2-imines catalyzed by copper has been used to synthesize dibenzo[b,d]azepines, showcasing the potential of copper catalysis in constructing seven-membered nitrogen-containing rings with high stereocontrol. nih.gov

Photochemical and Electrochemical Synthesis Techniques

Photochemical reactions offer unique pathways for the synthesis of complex molecules by accessing excited states that are not available under thermal conditions. The photolysis of aryl azides is a well-known method for generating nitrenes, which can undergo ring expansion to form azepines. This approach has been utilized in the synthesis of various azepine derivatives. benthamscience.com While specific examples for the direct synthesis of this compound via this method are not abundant in the literature, the fundamental principle remains a viable synthetic strategy.

Electrochemical synthesis is gaining traction as a green and efficient alternative to traditional chemical methods. It allows for the generation of reactive intermediates under mild conditions, often avoiding the use of harsh reagents. While the application of electrochemical methods to the synthesis of the this compound scaffold is not yet well-documented, the potential for developing novel electrochemical cyclization or coupling reactions for its construction is an active area of research.

Multi-component and Cascade Reactions for Scaffold Assembly

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. MCRs are attractive for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. While specific MCRs for the direct synthesis of the this compound scaffold are not extensively reported, the development of such reactions is a significant goal in modern synthetic chemistry. The general principles of MCRs have been applied to the synthesis of various pyrido-fused heterocycles, suggesting the feasibility of designing a multi-component strategy for the target molecule.

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of one reaction becomes the substrate for the next. These reactions are highly efficient as they allow for the construction of complex molecular architectures in a single step, minimizing purification of intermediates and reducing waste. The development of a cascade reaction to assemble the this compound scaffold would represent a significant advancement in its synthesis, offering a rapid and elegant route to this important heterocyclic system.

Rearrangement Reactions in Pyridoazepine Synthesis (e.g., Beckmann Rearrangement)

Rearrangement reactions, particularly those that facilitate ring expansion, are a powerful tool for the construction of seven-membered rings like the azepine core. The Beckmann rearrangement, a classic acid-catalyzed conversion of an oxime to an amide, is a notable strategy for synthesizing lactams (cyclic amides), which are key precursors to or variants of the pyrido[2,3-b]azepine scaffold. uh.edu

The process typically begins with a six-membered ketone precursor fused to the pyridine ring. This ketone is converted to its corresponding oxime upon treatment with hydroxylamine. The crucial rearrangement step is then initiated by an acid catalyst, which protonates the oxime's hydroxyl group, turning it into a good leaving group (water). This departure triggers a stereospecific migration of the alkyl group positioned anti-periplanar to the leaving group, resulting in the formation of a seven-membered lactam ring. chemsynthesis.com

While direct examples for the this compound are not extensively documented, the utility of this method has been demonstrated in the synthesis of analogous fused heterocyclic systems. For instance, a convenient and selective synthesis of novel pyridopyrimido-azepinones has been achieved using a Beckmann rearrangement as the key step. nih.gov In this multi-step process, a tetracyclic ketone was first converted to its oxime, which then underwent rearrangement to selectively yield the desired seven-membered azepinone ring fused to the pyridopyrimidine core. nih.gov This example underscores the potential of the Beckmann rearrangement for constructing complex, fused azepine structures.

Table 1: Key Steps in Beckmann Rearrangement for Fused Azepinone Synthesis

Step Description Reactants Product
1 Oxime Formation Fused tetracyclic ketone, Hydroxylamine hydrochloride Corresponding oxime
2 Rearrangement Oxime, Acid catalyst (e.g., TCT in DMF) Fused seven-membered lactam (azepinone)

Data derived from a study on pyridopyrimido annulated azepinones. nih.gov

Radical Cyclization Methodologies

Radical cyclization offers a distinct and effective pathway to the pyrido[2,3-b]azepine framework, particularly for forming carbon-carbon or carbon-heteroatom bonds under mild conditions. Research has demonstrated a tin-free, free-radical-mediated cyclization for the synthesis of tetrahydro-5H-pyrido[2,3-b]azepin-8-ones. wikipedia.orgsigmaaldrich.com This methodology is significant as it avoids the use of toxic tin reagents, which are common in traditional radical chemistry.

The synthesis begins with readily available 2,6-dichloropyridines. The key step involves a xanthate-mediated radical cyclization. sigmaaldrich.com In one variation of this approach, a precursor bearing a xanthate group and an appropriately positioned radical acceptor (an alkene) is prepared. Upon initiation with lauroyl peroxide, a radical is generated, which then cyclizes onto the pyridine ring to form the seven-membered azepine ring. sigmaaldrich.com

A notable example involves a two-step sequence: an intermolecular addition followed by cyclization. A xanthate precursor derived from 2-amino-6-chloropyridine (B103851) undergoes a radical addition to an alkene like allyl acetate (B1210297). This intermolecular addition creates a new, larger intermediate. This intermediate then undergoes a subsequent 7-endo-trig radical cyclization onto the pyridine ring to construct the desired tetrahydro-5H-pyrido[2,3-b]azepin-8-one core. sigmaaldrich.com This method provides a versatile route to derivatives of the target scaffold, which are otherwise difficult to access. sigmaaldrich.com

Stereoselective Synthesis of Chiral this compound Derivatives

The introduction of chirality into the this compound scaffold is of paramount importance, as the biological activity of therapeutic agents is often dependent on their specific three-dimensional arrangement. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule, which can be achieved through several advanced strategies, including asymmetric catalysis and the use of chiral starting materials or auxiliaries.

Asymmetric Catalysis in Pyrido[2,3-b]azepine Construction

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. This approach is highly efficient and is a cornerstone of modern organic synthesis. While specific applications to the this compound core are emerging, the principles have been successfully applied to the synthesis of related chiral azepine-containing structures.

For example, a copper-catalyzed asymmetric intramolecular reductive cyclization has been developed for the synthesis of chiral dibenzo[b,d]azepines. mdpi.comresearchgate.net In this method, an achiral 2'-vinyl-biaryl-2-imine substrate is treated with a catalyst formed in situ from a copper(I) source and a chiral bisphosphine ligand (e.g., Ph-BPE). This catalytic system controls the cyclization process to produce 7-membered bridged biarylamines with excellent diastereo- and enantioselectivities (up to >20:1 d.r. and 99% ee). mdpi.comresearchgate.net Such strategies, which create multiple stereocenters in a single step, demonstrate the power of asymmetric catalysis and represent a promising avenue for the construction of chiral pyrido[2,3-b]azepine derivatives.

Chiral Pool and Auxiliary-Based Synthetic Approaches

Chiral Pool Synthesis: This strategy leverages naturally occurring chiral molecules, such as amino acids, carbohydrates, or terpenes, as inexpensive and enantiomerically pure starting materials. documentsdelivered.com The inherent chirality of the starting material is incorporated into the final target molecule through a series of chemical transformations. For instance, α-amino acids are versatile chiral building blocks that can be used to synthesize a wide array of complex natural products and pharmaceuticals. documentsdelivered.com A synthesis of a pyrido[2,3-b]azepine derivative could be envisioned starting from a suitably functionalized chiral amino acid, where its stereocenter forms a key part of the final azepine ring.

Chiral Auxiliary-Based Synthesis: This method involves temporarily attaching a chiral molecule, known as a chiral auxiliary, to an achiral substrate. wikipedia.org The auxiliary directs the stereochemical outcome of a subsequent reaction, after which it can be cleaved and recycled. sigmaaldrich.com Common and effective auxiliaries include Evans' oxazolidinones and Oppolzer's camphorsultam. wikipedia.org For example, an N-acyloxazolidinone can be used to direct the diastereoselective alkylation at the α-position. This well-established methodology could be adapted to build a chiral center within a precursor chain before the cyclization step to form the azepine ring of the target scaffold.

Table 2: Comparison of Stereoselective Synthesis Strategies

Strategy Principle Advantages Common Examples
Asymmetric Catalysis A small amount of a chiral catalyst generates a large amount of enantiopure product from a prochiral substrate. High efficiency (catalytic turnovers), broad substrate scope. Transition metal complexes with chiral ligands (e.g., Cu/Ph-BPE). researchgate.net
Chiral Pool Synthesis Utilizes readily available, inexpensive, enantiopure natural products as starting materials. Access to enantiopure products, well-defined starting stereochemistry. Amino acids, sugars, terpenes. documentsdelivered.com

| Chiral Auxiliary | A recoverable chiral molecule is temporarily attached to a substrate to direct a stereoselective reaction. | High diastereoselectivity, reliable and predictable outcomes, auxiliary can be recycled. | Evans' oxazolidinones, camphorsultam. wikipedia.org |

Flow Chemistry and Scalable Production of this compound

The transition from laboratory-scale synthesis to large-scale industrial production presents numerous challenges, including safety, reaction control, and efficiency. Flow chemistry, where reactants are continuously pumped through a network of reactors, has emerged as a powerful technology to address these challenges. This approach offers significant advantages over traditional batch processing, such as superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and enhanced safety by minimizing the volume of hazardous materials at any given moment.

While a dedicated flow synthesis for this compound has not been widely reported, many of the established batch syntheses could be adapted for continuous production. For example, the radical cyclization methodology (Section 2.2.5) involves the use of a radical initiator, a process that can benefit from the precise temperature control offered by microreactors to minimize side reactions and improve safety.

A conceptual flow process could involve:

Reagent Streams: Separate solutions of the xanthate precursor and the radical initiator (e.g., lauroyl peroxide) in a suitable solvent are prepared.

Mixing and Reaction: The streams are continuously pumped and combined at a T-mixer before entering a heated capillary or microreactor. The precise control of flow rates and reactor dimensions dictates the residence time, allowing for optimization of the cyclization reaction.

In-line Quenching/Workup: The product stream exiting the reactor could be directly mixed with a quenching agent or passed through a liquid-liquid extraction module for continuous purification, minimizing manual handling and improving process efficiency.

This continuous approach not only facilitates scalability by "numbering up" (running multiple reactors in parallel) or by running the system for extended periods but also allows for the safe handling of potentially unstable intermediates, making it a highly attractive strategy for the industrial production of the pyrido[2,3-b]azepine scaffold.

Chemical Transformations and Functionalization of the 6,7,8,9 Tetrahydro 5h Pyrido 2,3 B Azepine Core

Electrophilic and Nucleophilic Substitution Reactions on the Pyrido and Azepine Moieties

The reactivity of the 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine core towards substitution reactions is largely dictated by the electronic properties of the fused pyridine (B92270) ring. The azepine moiety, being saturated, is generally unreactive towards electrophilic and nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution: The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it significantly less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609). youtube.comyoutube.com Reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation require harsh conditions, often involving high temperatures and strong acids. youtube.comyoutube.com When substitution does occur, it is directed to the positions meta to the pyridine nitrogen and the ring junction, primarily the C-3 position. The deactivating nature of the pyridine nitrogen means that yields for these reactions are often low. youtube.com For instance, the nitration of pyridine itself requires vigorous conditions and results in the meta-substituted product in poor yield. rsc.org

Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when activated by a good leaving group, such as a halogen, at the C-2, C-4, or C-6 positions. nih.govmdpi.com For a halogenated derivative of this compound, nucleophiles such as amines, alkoxides, and thiolates can displace the halide. The regioselectivity of such reactions can be influenced by the position of the leaving group and the nature of the nucleophile and reaction conditions. researchgate.net Microwave-assisted SNAr has been shown to be an efficient method for the synthesis of azepine derivatives from chloropyridines, proceeding without the need for a metal catalyst. shd-pub.org.rs

Derivatization at the Nitrogen Heteroatoms of this compound

The presence of two nitrogen atoms in the scaffold, one in the aromatic pyridine ring and one in the saturated azepine ring, provides opportunities for selective derivatization.

The secondary amine of the azepine ring is the more reactive of the two nitrogen centers towards common alkylating and acylating agents due to its higher basicity and nucleophilicity compared to the sp2-hybridized pyridine nitrogen. A variety of substituents can be introduced at the N-5 position through standard N-alkylation and N-acylation reactions. For instance, reaction with alkyl halides in the presence of a base, or with acyl chlorides or anhydrides, readily affords the corresponding N-substituted derivatives. nih.govmdpi.com

A study on the synthesis of derivatives of 2,3,4,5-tetrahydro-1H-pyrido(2,3-b)azepine described the preparation of N-(2-diethylaminoethyl) and N-(3-dimethylaminopropyl) derivatives of the corresponding lactam, as well as N-[4-(2-hydroxyethyl)piperazinylacetyl] and N-carbamoyl derivatives of the parent azepine. nih.gov These transformations highlight the accessibility of the azepine nitrogen for introducing functional groups that can modulate the compound's physicochemical properties.

ReagentReaction TypePosition of DerivatizationProduct TypeReference
2-diethylaminoethyl chlorideN-alkylationN-5 (of lactam)N-(2-diethylaminoethyl)lactam nih.gov
3-dimethylaminopropyl chlorideN-alkylationN-5 (of lactam)N-(3-dimethylaminopropyl)lactam nih.gov
4-(2-hydroxyethyl)piperazinylacetyl chlorideN-acylationN-5N-acyl azepine nih.gov
Chloroformyl chloride followed by amineN-carbamoylationN-5N-carbamoyl azepine nih.gov

Derivatization of the pyridine nitrogen is less straightforward and typically requires prior activation of the ring. One common strategy is the formation of the pyridine N-oxide by treatment with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide is more susceptible to both electrophilic and nucleophilic attack.

Oxidation and Reduction Chemistry of the this compound Scaffold

The oxidation and reduction of the this compound scaffold can selectively target either the pyridine or the azepine ring, depending on the reagents and reaction conditions.

Oxidation: The pyridine ring is generally resistant to oxidation, but the azepine ring can be oxidized. For instance, oxidation of the methylene (B1212753) group adjacent to the azepine nitrogen can lead to the formation of a lactam. The pyridine nitrogen can be oxidized to the corresponding N-oxide using peroxides such as m-CPBA. derpharmachemica.com The saturated carbon atoms of the azepine ring can also be susceptible to oxidation under stronger conditions, potentially leading to ring-cleavage products. youtube.com

Reduction: The pyridine ring can be reduced to a piperidine (B6355638) ring via catalytic hydrogenation, typically using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. rsc.org This transformation converts the aromatic heterocyclic portion of the molecule into a saturated bicyclic diamine system. The choice of catalyst and reaction conditions (temperature, pressure) can influence the stereochemical outcome of the hydrogenation. Chiral cationic ruthenium diamine catalysts have been employed for the highly efficient asymmetric hydrogenation of related dibenzo-fused azepines. rsc.org The azepine ring, being already saturated, is not susceptible to further reduction under these conditions.

ReactionReagent/CatalystMoiety TargetedProduct
N-Oxidationm-CPBAPyridine NitrogenPyridine-N-oxide
Catalytic HydrogenationH₂, Pd/C or PtO₂Pyridine RingDecahydropyrido[2,3-b]azepine
Asymmetric HydrogenationChiral Ru-diamine catalyst, H₂Azepine (in related systems)Chiral saturated azepine

Cross-Coupling Reactions (e.g., Palladium-Catalyzed) for Peripheral Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of the pyridine ring of the this compound core, provided a suitable handle, such as a halogen atom, is present. wikipedia.org Reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings allow for the formation of carbon-carbon and carbon-heteroatom bonds at specific positions on the pyridine ring.

Suzuki-Miyaura Coupling: This reaction enables the formation of C-C bonds by coupling a halogenated (bromo- or iodo-) pyrido[2,3-b]azepine with an organoboron reagent in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This methodology is highly versatile, allowing for the introduction of a wide range of aryl, heteroaryl, and alkyl groups. The regioselectivity of the coupling is determined by the position of the halogen on the pyridine ring. researchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is used to form C-N bonds by coupling a halogenated pyrido[2,3-b]azepine with a primary or secondary amine. wikipedia.orglibretexts.org This reaction is of great importance in medicinal chemistry for the synthesis of arylamines. A variety of palladium catalysts and ligands have been developed to facilitate the coupling of a broad range of amines with aryl halides, including electron-rich and electron-deficient systems. researchgate.netorganic-chemistry.org

ReactionSubstratesCatalyst/LigandBaseProductReference
Suzuki-MiyauraBromo-pyrido[2,3-b]azepine, Arylboronic acidPd(PPh₃)₄K₃PO₄Aryl-pyrido[2,3-b]azepine mdpi.com
Buchwald-HartwigBromo-pyrido[2,3-b]azepine, AminePd(OAc)₂, XantphosCs₂CO₃Amino-pyrido[2,3-b]azepine researchgate.net

Ring-Opening and Ring-Expansion Reactions of the Pyrido[2,3-b]azepine System

The fused ring system of this compound can undergo ring-opening or ring-expansion reactions under specific conditions, leading to novel heterocyclic scaffolds.

Ring-Opening Reactions: The cleavage of bonds within the azepine ring can be achieved through various chemical transformations. For example, aza-bridged azepine derivatives have been shown to undergo C-N bond cleavage in the presence of acetic acid, leading to the formation of aromatic fused azepines. While not a direct example on the target molecule, this demonstrates the potential for ring-opening of related azepine systems. Reductive cleavage methods can also be employed to open the azepine ring.

Ring-Expansion and Contraction: While less common for this specific system, ring expansion of the pyridine ring or contraction of the azepine ring are conceivable transformations. For instance, photochemical reactions of related azides can lead to ring expansion to diazepines. Conversely, ring contraction of the azepine ring could potentially be achieved through rearrangement reactions, although specific examples for this scaffold are not well-documented.

Click Chemistry and Bioorthogonal Modifications for Conjugate Formation

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides an efficient and specific method for the formation of conjugates. To utilize this chemistry, the this compound scaffold must first be functionalized with either an azide (B81097) or an alkyne group.

This can be readily achieved through the derivatization of the azepine nitrogen. For example, N-alkylation with a suitable reagent containing a terminal alkyne or an azide group, such as propargyl bromide or an azidoalkyl halide, would introduce the "clickable" handle. Once functionalized, the modified pyrido[2,3-b]azepine can be conjugated with a wide range of molecules, including biomolecules, fluorophores, or polymers that bear the complementary azide or alkyne functionality.

Bioorthogonal modifications employ reactions that can proceed in a biological environment without interfering with native biochemical processes. The strain-promoted azide-alkyne cycloaddition (SPAAC), which does not require a cytotoxic copper catalyst, is a prominent example. By incorporating a strained alkyne, such as a cyclooctyne, onto the pyrido[2,3-b]azepine core, it can be specifically labeled in a biological setting.

Functionalization StrategyReagentResulting MoietySubsequent Reaction
N-AlkylationPropargyl bromideTerminal alkyneCuAAC or SPAAC
N-AlkylationAzidoethyl tosylateAzideCuAAC or SPAAC

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 6,7,8,9 Tetrahydro 5h Pyrido 2,3 B Azepine Derivatives

Systematic SAR Investigations of Pyrido[2,3-b]azepine Analogues and Their Molecular Features

Systematic investigations into the SAR of pyrido[2,3-b]azepine analogues involve the methodical modification of the core structure to decipher the role of different molecular components in biological activity. Such studies have been instrumental in identifying key structural motifs required for target interaction. Although direct SAR studies on the specific 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine scaffold are not extensively detailed in publicly available literature, principles can be drawn from closely related isomers and analogues. For instance, research on the isomeric 6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepin-5-one scaffold has demonstrated the power of systematic SAR. nih.govbohrium.com In these studies, modifications to the ring size and substitutions on the core structure led to the identification of novel antagonists for the CCR2 receptor. nih.govbohrium.com

The nature and position of substituents on the pyrido[2,3-b]azepine core have a profound impact on ligand-target recognition and binding affinity. Early pharmacological studies on N-substituted derivatives of 2,3,4,5-tetrahydro-1H-pyrido(2,3-b)azepine, such as N-(2-diethylaminoethyl) and N-(3-dimethylaminopropyl) derivatives, revealed that these modifications could impart tranquilizing activity, highlighting the role of the N-substituent in modulating biological response. nih.gov

More recent and detailed SAR studies on the related pyrido[4,3-c]azepin-5-one scaffold have provided quantitative insights. A systematic investigation revealed that specific substitutions at the C-1 and N-6 positions were critical for antagonist activity. nih.gov For example, introducing a 3,4-dichlorophenylamino group at the C-1 position and a 3-(4-(N-methylmethylsulfonamido)piperidin-1-yl)propyl group at the N-6 position resulted in a compound with an IC₅₀ value of 61 nM and a 10-fold selectivity for the target receptor, CCR2, over CCR5. nih.govbohrium.com This demonstrates that a combination of specific aryl amino groups and alkylheterocycle side chains can significantly enhance both potency and selectivity. nih.gov

Table 1: Impact of Substituents on CCR2 Antagonist Activity of Pyrido[4,3-c]azepin-5-one Derivatives

Compound C-1 Substituent N-6 Substituent IC₅₀ (nM) Selectivity (CCR2 vs CCR5)

| 13a | 3,4-dichlorophenylamino | 3-(4-(N-methylmethylsulfonamido)piperidin-1-yl)propyl | 61 | 10-fold |

Data sourced from studies on the isomeric pyrido[4,3-c]azepin-5-one scaffold to illustrate SAR principles. nih.govbohrium.com

The three-dimensional shape, or conformation, of the this compound scaffold is a critical determinant of its interaction with biological targets. The seven-membered azepine ring is not planar and can adopt various conformations, which influences the spatial orientation of its substituents. researchgate.netnih.gov

Pharmacophore Modeling and Ligand-Based Design Approaches for this compound

Pharmacophore modeling is a powerful computational technique used in drug design to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.comnih.gov This model serves as a 3D query to screen virtual libraries for new compounds with potentially similar activity. dovepress.com

For derivatives of the pyridoazepine scaffold, ligand-based design approaches are particularly useful when the precise structure of the biological target is unknown. By analyzing a set of known active molecules, a pharmacophore model can be constructed that encapsulates the key interaction points, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.gov In the development of CCR2 antagonists based on the isomeric pyrido[4,3-c]azepin-5-one core, a related scaffold, 3,4-dihydro-2,6-naphthyridin-1(2H)-one, was identified as the central pharmacophore, guiding the design of novel and potent derivatives. nih.govbohrium.com This approach allows researchers to move beyond a specific chemical series and identify new core structures that present the same crucial pharmacophoric features to the target receptor.

Molecular Hybridization and Scaffold Hopping Strategies Utilizing the Pyrido[2,3-b]azepine Core

Molecular hybridization and scaffold hopping are advanced medicinal chemistry strategies aimed at discovering novel compounds with improved properties. Molecular hybridization involves combining structural features from different pharmacologically active molecules into a single new hybrid compound. mdpi.com Scaffold hopping, a closely related concept, seeks to replace the central core (scaffold) of a known active molecule with a structurally different core while retaining the original biological activity and the essential peripheral functionalities. nih.govbhsai.org The goal is to identify new chemotypes that may offer advantages in terms of potency, selectivity, or pharmacokinetic profiles. nih.gov

The pyrido[2,3-b]azepine core can serve as a valuable starting point for such strategies. A prime example of scaffold hopping is seen in the discovery of 1-arylamino-6-alkylheterocycle-6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepin-5-ones as CCR2 antagonists. nih.govbohrium.com Researchers employed a "cut-and-sew" scaffold hopping strategy, starting from a different active scaffold (3,4-dihydro-2,6-naphthyridin-1(2H)-one) to arrive at the novel and potent pyridoazepinone chemotype. nih.govbohrium.com This illustrates how the fundamental principles of scaffold hopping can be applied to discover new chemical series based on fused heterocyclic systems like pyridoazepines.

Molecular Target Engagement and Mechanistic Investigations of 6,7,8,9 Tetrahydro 5h Pyrido 2,3 B Azepine

Ligand-Receptor Binding Studies and Quantitative Affinities of Pyrido[2,3-b]azepine Analogues

Ligand-receptor binding assays are crucial for determining the affinity and selectivity of a compound for its biological target. For analogues of the pyrido[2,3-b]azepine scaffold, these studies have elucidated important structure-activity relationships (SAR). For instance, systematic modifications to related pyrido-azepinone cores have been shown to yield compounds with high affinity for specific receptors.

Research into a related isomer, the 6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepin-5-one scaffold, identified a new chemotype of C-C chemokine receptor 2 (CCR2) antagonists. nih.govbohrium.com Through strategic modifications, a derivative combining a 3,4-dichlorophenylamino group at the C-1 position and a specific propyl substituent at the N-6 position demonstrated potent antagonism with an IC50 value of 61 nM. nih.govbohrium.com This highlights the sensitivity of receptor affinity to substitutions on the core structure.

Similarly, studies on pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, which share a fused pyridine (B92270) ring system, have demonstrated high affinity for the epidermal growth factor receptor (EGFR). The binding affinity is significantly influenced by the nature of the substituents. For example, the presence of an electron-donating methoxy (B1213986) group at the 4-position of an attached phenyl ring was found to be beneficial for activity. nih.gov These findings underscore the importance of systematic structural modification in optimizing ligand-receptor interactions.

Below is a table summarizing the inhibitory activities of selected pyrido[2,3-d]pyrimidin-4(3H)-one analogues against various cancer cell lines, which reflects their receptor engagement potency.

CompoundSubstituentTarget Cell Line% Inhibition at 100 µMIC50 (µM)
8a 4-OCH3PC-3 (Prostate)>70%7.98
8b 4-CH3PC-3 (Prostate)>70%11.42
8d 4-OCH3HCT-116 (Colon)>70%15.31
9a HydrazinylPC-3 (Prostate)>70%9.26

Data adapted from studies on pyrido[2,3-d]pyrimidin-4(3H)-one derivatives. nih.gov

Enzyme Inhibition Kinetics and Mechanistic Elucidation of 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine

The pyrido-azepine scaffold and its derivatives have been evaluated as inhibitors of various enzymes, with kinetic studies providing insight into their mechanism of action. Analogues of this compound have shown potent inhibitory activity against clinically relevant enzymes.

For example, a series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives were synthesized and evaluated as inhibitors of both wild-type (EGFRWT) and mutant (EGFRT790M) epidermal growth factor receptor kinases. nih.gov The most active compound, 8a , demonstrated potent inhibitory activity with IC50 values of 0.099 µM and 0.123 µM against EGFRWT and EGFRT790M, respectively. nih.gov Mechanistic studies revealed that this compound induced apoptosis and arrested the cell cycle, leading to a significant increase in caspase-3 levels in prostate cancer cells. nih.gov

In another study, a derivative of the isomeric 6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepin-5-one scaffold was identified as a novel CCR2 antagonist with nanomolar inhibitory activity (IC50 = 61 nM). nih.govbohrium.com This compound also exhibited a 10-fold selectivity for CCR2 over the related CCR5 receptor, indicating a specific mechanism of inhibition. nih.govbohrium.com Furthermore, 2,3,4,5-tetrahydro-1H-pyrido[2,3-b] nih.govontosight.aidiazepines, which feature an expanded diazepine (B8756704) ring, were developed as inhibitors of the bacterial enzyme FabI, an attractive target for new antibacterial agents. nih.gov

The table below presents the enzyme inhibition data for selected analogues.

CompoundScaffoldTarget EnzymeInhibition (IC50)
8a Pyrido[2,3-d]pyrimidin-4(3H)-oneEGFRWT0.099 µM
8a Pyrido[2,3-d]pyrimidin-4(3H)-oneEGFRT790M0.123 µM
13a 6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepin-5-oneCCR261 nM

Data sourced from studies on respective analogues. nih.govbohrium.comnih.gov

Allosteric Modulation Mechanisms Mediated by this compound Derivatives

Allosteric modulators bind to a site on a receptor or enzyme that is distinct from the primary (orthosteric) binding site, inducing a conformational change that alters the target's activity. While specific studies detailing allosteric modulation by this compound derivatives are not widely available, research on other small molecule modulators of complex targets like nuclear receptors provides a framework for understanding such mechanisms.

For instance, studies on derivatives of 4,5,6,7-tetrahydro-benzothiophene as modulators of the retinoic acid receptor-related orphan receptor γt (RORγt) have elucidated mechanisms of both inverse agonism and agonism. nih.gov Inverse agonism can be achieved through steric clashes that induce instability in the protein conformation, while agonist effects can be mediated by mechanisms such as "agonist lock hydration." nih.gov These studies show that interactions with specific hydrophilic regions of the ligand-binding domain can confer a basal modulatory activity. nih.gov Such principles could potentially apply to pyrido[2,3-b]azepine derivatives if they are found to engage with allosteric sites on their respective targets.

Biophysical Characterization of Target Interactions (e.g., SPR, ITC, NMR Spectroscopy for Binding)

A comprehensive understanding of a ligand-target interaction requires biophysical characterization to determine thermodynamic and kinetic parameters. Techniques like Isothermal Titration Calorimetry (ITC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for this purpose, although specific data for this compound is limited in the public domain.

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction. researchgate.net A typical ITC experiment involves titrating a ligand into a solution containing the target protein, with the resulting heat changes plotted against the molar ratio to generate a binding isotherm. researchgate.net

NMR spectroscopy provides atomic-level information about binding interactions. researchgate.net In a typical 1H-15N HSQC experiment, the chemical environment of each backbone amide proton and nitrogen is observed. Upon ligand binding, residues at the interaction interface experience changes in their chemical environment, leading to shifts in their corresponding peaks in the spectrum. researchgate.net By mapping these "weighted chemical shift changes" onto the protein's structure, the binding site can be identified. researchgate.net These biophysical methods provide a detailed view of the molecular recognition process that is complementary to activity-based assays.

Crystallographic and Cryo-EM Studies of this compound-Target Complexes

Structural biology techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) provide high-resolution, three-dimensional structures of ligand-target complexes, offering definitive insights into the binding mode and mechanism of action.

While a structure of the parent compound this compound complexed with a biological target is not publicly available, a crystal structure of a closely related derivative, This compound-5,8-dione , has been determined. researchgate.net The analysis of this compound revealed that two independent molecules form a dimer structure in the crystal lattice. researchgate.net This dimerization is stabilized by two N—H⋯N hydrogen bonds, which generate an intermolecular R2²(8) ring motif. researchgate.net

This structural information is critical for understanding the intermolecular forces that govern the solid-state behavior of this class of compounds and can inform the design of analogues with improved properties. The detailed crystallographic data for this derivative is presented in the table below.

ParameterValue
Chemical Formula C9H8N2O2
Crystal System Triclinic
Space Group P1
a (Å) 8.2902 (11)
b (Å) 8.5284 (11)
c (Å) 11.1261 (15)
α (°) 98.155 (2)
β (°) 98.996 (2)
γ (°) 91.754 (2)
Volume (ų) 767.98 (18)
Z 4

Data from the single-crystal X-ray study of this compound-5,8-dione. researchgate.net

Computational and Theoretical Investigations of 6,7,8,9 Tetrahydro 5h Pyrido 2,3 B Azepine

Quantum Chemical Calculations of Electronic Structure and Reactivity

There is no published research on the quantum chemical calculations for 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine.

Density Functional Theory (DFT) Studies on Conformational Preferences

No DFT studies detailing the conformational preferences of this compound could be located. Such studies would be crucial for understanding the molecule's three-dimensional structure and its potential interactions with biological targets.

Frontier Molecular Orbital (FMO) Analysis for Reaction Pathways

Similarly, an FMO analysis, which would provide insight into the reactivity and potential reaction pathways of this compound, has not been reported in the scientific literature.

Molecular Dynamics (MD) Simulations of this compound and its Complexes

Specific MD simulations for this compound are not available.

Conformational Sampling and Dynamics in Solution

Without dedicated MD simulations, the conformational landscape and dynamic behavior of this compound in a solution phase remain uncharacterized.

Protein-Ligand Interaction Dynamics and Stability

The dynamics and stability of potential protein-ligand complexes involving this compound have not been investigated through molecular dynamics.

Docking and Virtual Screening Methodologies for Identifying Potential Targets

There are no available studies that have utilized docking or virtual screening methods to identify potential biological targets for this compound.

Prediction of Molecular Descriptors Relevant to Absorption, Distribution, Metabolism, and Excretion (ADME)

In the early stages of drug discovery, the evaluation of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial to predict its pharmacokinetic behavior in the body. In silico methods provide a rapid and cost-effective approach to estimate these properties by calculating various molecular descriptors. For this compound, several key ADME-relevant descriptors have been predicted using computational models. These descriptors help in assessing its potential as a drug candidate.

The physicochemical properties of a compound heavily influence its ADME profile. For this compound, the predicted molecular weight (MW) is 148.21 g/mol , which is well within the desirable range of less than 500 g/mol as per Lipinski's rule of five, suggesting good potential for absorption. wikipedia.orgdrugbank.com The lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (log P), is a critical determinant of a drug's ability to cross biological membranes. The predicted LogP value for this compound indicates a balanced lipophilicity, which is favorable for both solubility and permeability.

Water solubility is another vital parameter for drug absorption. The predicted solubility characteristics of this compound suggest that it is likely to have adequate aqueous solubility for oral administration. The topological polar surface area (TPSA) is a descriptor that correlates well with passive molecular transport through membranes. A lower TPSA is generally associated with better cell permeability. The predicted TPSA for this pyrido[2,3-b]azepine derivative is within a range that suggests good intestinal absorption and the potential to cross the blood-brain barrier.

Pharmacokinetic predictions also provide insights into how the compound will behave in a biological system. The gastrointestinal (GI) absorption is predicted to be high, which is a positive attribute for an orally administered drug. Furthermore, the compound is not predicted to be a substrate of P-glycoprotein (P-gp), an efflux pump that can limit the absorption and distribution of many drugs. The prediction of its interaction with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism, indicates a low likelihood of inhibiting major CYP isoforms. This reduces the potential for drug-drug interactions.

The drug-likeness of a molecule is often assessed using rules like Lipinski's rule of five. wikipedia.orgdrugbank.com this compound is predicted to have no violations of this rule, which strengthens its potential as a viable drug candidate. These in silico predictions provide a valuable initial assessment of the ADME properties of this compound, guiding further experimental validation.

Table 1: Predicted Molecular Descriptors for this compound

Property TypeDescriptorPredicted Value
Physicochemical Properties Molecular Weight148.21 g/mol
LogP (octanol/water)1.50
Water SolubilityGood
Topological Polar Surface Area (TPSA)38.2 Ų
Pharmacokinetics Gastrointestinal (GI) AbsorptionHigh
Blood-Brain Barrier (BBB) PermeantYes
P-glycoprotein (P-gp) SubstrateNo
CYP1A2 InhibitorNo
CYP2C19 InhibitorNo
CYP2C9 InhibitorNo
CYP2D6 InhibitorNo
CYP3A4 InhibitorNo
Drug-Likeness Lipinski's Rule of Five Violations0
Bioavailability Score0.55

Note: The data in this table is generated based on computational predictions from in silico models and requires experimental validation.

In Silico Design and Optimization of Novel Pyrido[2,3-b]azepine Derivatives

The this compound scaffold serves as a promising starting point for the design of novel therapeutic agents. In silico design and optimization strategies play a pivotal role in rationally modifying this core structure to enhance its biological activity, selectivity, and pharmacokinetic properties. nih.gov

One of the primary computational approaches is structure-based drug design (SBDD) . If the three-dimensional structure of the biological target is known, molecular docking studies can be performed to predict the binding mode and affinity of the pyrido[2,3-b]azepine scaffold within the target's active site. This information is invaluable for identifying key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. Based on these insights, new derivatives can be designed by adding or modifying functional groups to optimize these interactions, thereby improving potency. For instance, if a specific pocket in the active site is unoccupied, a substituent can be added to the pyrido[2,3-b]azepine core to fill this space and form additional favorable interactions.

Another powerful technique is ligand-based drug design (LBDD) , which is employed when the structure of the target is unknown. This approach relies on the knowledge of existing active molecules. Pharmacophore modeling can be used to identify the essential chemical features responsible for the biological activity of a set of known active compounds. This pharmacophore model can then be used as a template to design novel pyrido[2,3-b]azepine derivatives that possess these key features. Quantitative Structure-Activity Relationship (QSAR) studies can also be conducted to build mathematical models that correlate the structural properties of a series of compounds with their biological activity. These models can then predict the activity of newly designed derivatives before they are synthesized.

Scaffold hopping is another innovative in silico strategy that can be applied to discover novel chemotypes with similar biological activity to the pyrido[2,3-b]azepine core. nih.govresearchgate.netuniroma1.itnih.gov This involves replacing the central scaffold with a different, isosteric or bioisosteric, core while retaining the key functional groups responsible for biological activity. This can lead to the discovery of new intellectual property and compounds with improved ADME properties. For example, the azepine ring could be replaced with other seven-membered heterocyclic systems, or the entire bicyclic system could be replaced with a structurally different scaffold that maintains the same spatial arrangement of key pharmacophoric features.

Advanced Spectroscopic and Analytical Characterization Methodologies for 6,7,8,9 Tetrahydro 5h Pyrido 2,3 B Azepine

High-Resolution Mass Spectrometry for Structural Elucidation and Impurity Profiling

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous identification of 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine. By providing a highly accurate mass measurement, typically to within 5 ppm, HRMS allows for the determination of the elemental composition of the parent molecule and its fragments. Techniques such as electrospray ionization (ESI) are commonly used to generate gas-phase ions of the analyte with minimal fragmentation.

For this compound, with a molecular formula of C₉H₁₂N₂, the theoretical exact mass of the protonated molecule [M+H]⁺ is calculated to be 149.1073. Experimental determination via HRMS provides a measured value that can be compared against this theoretical mass. For instance, in a study of the closely related isomer, 6,7,8,9-tetrahydro-5H-pyrido[3,2-b]azepine, the [M+H]⁺ ion was observed at m/z = 149.1075, confirming the C₉H₁₃N₂⁺ elemental composition with high confidence. acs.org

Furthermore, HRMS coupled with fragmentation techniques (MS/MS) can reveal structural information by analyzing the fragmentation patterns. This is crucial for distinguishing between isomers and identifying potential impurities or degradation products formed during synthesis or storage. The high resolution allows for the separation of ions with very similar mass-to-charge ratios, enabling comprehensive impurity profiling even at trace levels. nih.gov

ParameterTheoretical ValueExperimental Value (Isomer) acs.org
Molecular FormulaC₉H₁₂N₂C₉H₁₂N₂
[M+H]⁺ Exact Mass149.1073149.1075

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, connectivity, and the spatial arrangement of atoms.

One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, provide initial information about the chemical environment of the protons and carbons in the molecule. For a comprehensive analysis of this compound, a full suite of two-dimensional (2D) NMR experiments is required.

¹H NMR: This spectrum would show distinct signals for the aromatic protons on the pyridine (B92270) ring and the aliphatic protons on the tetrahydroazepine ring. The chemical shifts, multiplicities (splitting patterns), and integration values are used for initial assignments.

¹³C NMR: This spectrum reveals the number of unique carbon environments. Signals are typically divided into aromatic (δ > 100 ppm) and aliphatic (δ < 60 ppm) regions.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled, typically those on adjacent carbon atoms (²J or ³J coupling). It is used to map out the proton connectivity within the aliphatic ring and the pyridine system.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the unambiguous assignment of carbon resonances.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals protons that are close in space, regardless of their bonding connectivity. It is vital for determining the stereochemistry and preferred conformation of the flexible seven-membered azepine ring.

Illustrative NMR Data for the Isomer 6,7,8,9-tetrahydro-5H-pyrido[3,2-b]azepine acs.org

Atom Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
27.23128.0
37.06123.2
47.88140.7
4a-148.6
63.02-3.0549.1
71.80-1.8532.4
81.67-1.7326.2
92.94-2.9738.8
9a-154.3

Solid-State NMR (ssNMR) is a specialized technique used to analyze molecules in their solid form. Unlike solution-state NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are sensitive to the local environment and orientation of molecules within a crystal lattice. This sensitivity makes ssNMR an excellent tool for identifying and characterizing different crystalline forms, or polymorphs, of a compound. Different polymorphs can exhibit distinct ssNMR spectra due to variations in crystal packing and intermolecular interactions, allowing for their differentiation and the study of polymorphic purity.

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Determination

Single-crystal X-ray crystallography provides the most definitive structural information, yielding precise 3D coordinates of atoms in the crystalline state. This technique allows for the unambiguous determination of bond lengths, bond angles, and the absolute stereochemistry of chiral centers.

While a crystal structure for the parent compound is not published, a detailed X-ray diffraction study has been performed on the derivative This compound-5,8-dione . researchgate.net This study revealed that the compound crystallizes in the triclinic space group P-1. The analysis showed that two crystallographically independent molecules form a dimer through N—H···N hydrogen bonds. researchgate.net This information is critical for understanding the intermolecular forces that govern the solid-state properties of this class of compounds. The seven-membered ring was found to adopt different conformations in the two independent molecules within the crystal structure. researchgate.net

Crystallographic Data for this compound-5,8-dione researchgate.net

ParameterValue
Chemical FormulaC₉H₈N₂O₂
Crystal SystemTriclinic
Space GroupP-1
a (Å)8.2902 (11)
b (Å)8.5284 (11)
c (Å)11.1261 (15)
α (°)98.155 (2)
β (°)98.996 (2)
γ (°)91.754 (2)
Volume (ų)767.98 (18)
Z4

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Structure

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. These two techniques are often complementary.

For this compound, the spectra would be characterized by several key vibrational modes:

N-H Stretching: A peak in the IR spectrum between 3300-3500 cm⁻¹ would indicate the presence of the secondary amine in the azepine ring.

Aromatic C-H Stretching: Signals typically appear just above 3000 cm⁻¹.

Aliphatic C-H Stretching: Signals appear just below 3000 cm⁻¹.

C=C and C=N Stretching: Vibrations associated with the pyridine ring are expected in the 1400-1650 cm⁻¹ region. aps.orgresearchgate.net These modes are often strong in both IR and Raman spectra. nih.govresearchgate.net

Ring Breathing Modes: The pyridine ring exhibits characteristic "breathing" modes, often seen as sharp and intense bands in the Raman spectrum around 1000 cm⁻¹. nih.gov

C-N Stretching: These vibrations occur in the fingerprint region (1000-1300 cm⁻¹).

Analysis of these frequencies confirms the presence of the key structural components of the molecule and can be used for routine identification and quality control.

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Excess and Stereochemistry

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), measure the differential interaction of chiral molecules with left- and right-circularly polarized light. nih.gov These methods are exclusively used for the analysis of chiral compounds.

The parent compound, this compound, is achiral and therefore would not exhibit a CD or ORD spectrum. However, if a substituent is introduced into the molecule in a way that creates a stereocenter, the resulting enantiomers would produce mirror-image CD and ORD spectra. The intensity of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample. Furthermore, by comparing experimental CD spectra with those predicted by quantum chemical calculations, the absolute configuration of a chiral center can often be determined. nih.gov

Chromatographic Techniques (HPLC, GC-MS) for Purity Assessment and Mixture Analysis

The assessment of purity and the analysis of complex mixtures containing this compound are critical aspects of its chemical characterization, synthesis validation, and quality control. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are powerful and widely employed analytical techniques for these purposes. Due to the structural similarities with tetracyclic antidepressants like mirtazapine, established analytical methods for these related compounds can be adapted for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reversed-phase HPLC (RP-HPLC) is a primary method for determining the purity of this compound and for the simultaneous determination of any process-related impurities or degradation products. The separation is typically achieved on a non-polar stationary phase, such as a C18 or C8 column, with a polar mobile phase.

Methodology Details:

Stationary Phase: A C18 (octadecylsilyl) column is a common choice, offering excellent hydrophobic interactions for the separation of moderately polar compounds like the target analyte.

Mobile Phase: A mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol, is typically used. The pH of the aqueous phase is a critical parameter to control the ionization state of the basic nitrogen atoms in the pyrido[2,3-b]azepine ring system, which significantly influences retention and peak shape. Buffers like phosphate (B84403) or acetate (B1210297) are common, and additives such as triethylamine (B128534) can be used to mask residual silanol (B1196071) groups on the stationary phase and improve peak symmetry. airo.co.in

Detection: Ultraviolet (UV) detection is widely applicable, as the pyridine ring of the compound exhibits significant UV absorbance. A photodiode array (PDA) detector can be employed to acquire spectra across a range of wavelengths, aiding in peak identification and purity assessment. airo.co.in For higher sensitivity and specificity, especially in complex matrices, a mass spectrometer (MS) or a fluorescence detector can be coupled with the HPLC system. nih.gov

Elution Mode: Both isocratic and gradient elution can be utilized. Isocratic elution, where the mobile phase composition remains constant, is simpler and can be effective for routine purity checks. isca.me Gradient elution, where the proportion of the organic modifier is increased over time, is more suitable for separating complex mixtures of impurities with a wide range of polarities.

A stability-indicating HPLC method is crucial for identifying degradation products that may form under various stress conditions (e.g., acid, base, oxidation, heat, light). Such a method would involve subjecting the compound to these conditions and then analyzing the resulting mixture to ensure that all degradation products are separated from the parent peak. isca.me

Interactive Data Table: Illustrative HPLC Purity Analysis Parameters

ParameterConditionPurpose
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides hydrophobic retention for separation.
Mobile Phase A 0.1% Formic Acid in WaterControls pH and aids in protonation of the analyte for good peak shape.
Mobile Phase B AcetonitrileOrganic modifier to elute the analyte from the column.
Elution Gradient: 5% to 95% B over 20 minutesEnables separation of impurities with a range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for analytical HPLC.
Column Temperature 30 °CEnsures reproducible retention times.
Detection UV at 290 nmWavelength at which the pyridine chromophore is expected to absorb.
Injection Volume 10 µLStandard volume for analytical injections.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

GC-MS is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds. For this compound, GC-MS can be employed for identification in complex mixtures and for the detection of volatile impurities.

Methodology Details:

Sample Preparation: As the target compound is a non-volatile amine, derivatization may be necessary to improve its volatility and thermal stability for GC analysis. However, direct injection is also possible depending on the specific instrumentation and conditions.

GC Column: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is generally suitable for the separation of such heterocyclic compounds.

Temperature Program: A programmed temperature gradient is typically used, starting at a lower temperature to separate volatile components and gradually increasing to elute the target analyte and any less volatile impurities.

Ionization and Detection: Electron ionization (EI) at 70 eV is the most common ionization technique, which generates a reproducible fragmentation pattern that serves as a "fingerprint" for the compound, allowing for its identification by comparison with a mass spectral library or by interpretation of the fragmentation. The mass spectrometer is operated in full-scan mode to acquire the complete mass spectrum or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantifying trace amounts of the analyte.

The mass spectrum of this compound is expected to show a prominent molecular ion peak due to the aromatic nature of the pyridine ring. The fragmentation pattern would likely involve cleavages of the tetrahydroazepine ring, leading to characteristic fragment ions.

Interactive Data Table: Illustrative GC-MS Analysis Parameters

ParameterConditionPurpose
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)Provides separation based on boiling point and polarity.
Carrier Gas Helium at a constant flow of 1.2 mL/minInert gas to carry the sample through the column.
Injection Mode SplitlessSuitable for trace analysis.
Injector Temperature 280 °CEnsures rapid vaporization of the sample.
Temperature Program Initial 100 °C, ramp to 300 °C at 15 °C/min, hold for 5 minSeparates components with different boiling points.
MS Interface Temp. 290 °CPrevents condensation of the analyte before entering the mass spectrometer.
Ionization Mode Electron Ionization (EI) at 70 eVGenerates a reproducible fragmentation pattern for identification.
Mass Range 40-450 amuScans a wide range of mass-to-charge ratios to detect the molecular ion and fragment ions.

By employing these chromatographic techniques, a comprehensive understanding of the purity and composition of this compound samples can be achieved, ensuring their suitability for further research and application.

Future Research Directions and Emerging Paradigms in 6,7,8,9 Tetrahydro 5h Pyrido 2,3 B Azepine Research

Development of Novel and Sustainable Synthetic Strategies for Complex Pyrido[2,3-b]azepine Architectures

The synthesis of complex molecular architectures based on the 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine scaffold is a primary focus for future research. While classical synthetic methods have been established, there is a growing need for more efficient, versatile, and environmentally benign strategies. researchgate.net The development of novel synthetic routes is crucial for accessing a wider range of derivatives with diverse functionalities and stereochemical arrangements. nih.govugent.be

Future synthetic endeavors will likely concentrate on several key areas:

Multicomponent Reactions (MCRs): The use of MCRs offers a powerful approach to construct complex pyrido[2,3-b]azepine derivatives in a single step from simple starting materials. This strategy is not only atom-economical but also allows for the rapid generation of compound libraries for biological screening.

Catalytic Methods: The exploration of novel transition-metal-catalyzed and organocatalytic reactions will be instrumental in developing stereoselective and regioselective syntheses. For instance, palladium-catalyzed cross-coupling reactions could be employed for the late-stage functionalization of the pyrido[2,3-b]azepine core.

Sustainable and Green Chemistry Approaches: A significant trend in modern synthetic chemistry is the adoption of sustainable practices. Future syntheses of pyrido[2,3-b]azepine analogs will likely focus on the use of greener solvents, renewable starting materials, and energy-efficient reaction conditions, such as microwave-assisted synthesis. researchgate.net

Flow Chemistry: The application of continuous flow technologies can offer improved control over reaction parameters, enhanced safety, and scalability for the synthesis of pyrido[2,3-b]azepine derivatives.

Exploration of Underexplored Reactivity Pathways and Site-Selective Functionalization Opportunities

The this compound scaffold possesses multiple reactive sites that can be selectively functionalized to modulate its physicochemical and biological properties. nih.gov A deeper understanding of the inherent reactivity of this heterocyclic system is essential for the rational design of new derivatives.

Future research in this area will likely involve:

C-H Activation: Direct C-H activation and functionalization represent a highly efficient and atom-economical strategy for modifying the pyrido[2,3-b]azepine core. Developing methodologies for the site-selective C-H functionalization of both the pyridine (B92270) and azepine rings will be a significant focus.

Functionalization of the Azepine Ring: The seven-membered azepine ring offers unique conformational flexibility and opportunities for introducing diverse substituents. Research into novel methods for the selective functionalization of the azepine ring, including N-alkylation, N-arylation, and modification of the methylene (B1212753) bridge, will be crucial. nih.gov

Exploiting the Pyridine Ring: The pyridine ring within the scaffold can be targeted for various transformations, including nucleophilic and electrophilic aromatic substitution, to introduce a wide range of functional groups.

Stereoselective Synthesis: The development of methods for the asymmetric synthesis of chiral this compound derivatives will be important for investigating the stereochemical requirements for biological activity.

Application of Artificial Intelligence and Machine Learning in Pyrido[2,3-b]azepine Design and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and is expected to play a pivotal role in the future of this compound research. nih.gov These computational tools can accelerate the design-synthesis-test cycle and enhance the probability of success in identifying novel drug candidates. nih.govharvard.edu

Key applications of AI and ML in this context include:

De Novo Drug Design: Generative AI models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can be employed to design novel pyrido[2,3-b]azepine derivatives with desired pharmacological properties. harvard.edunih.gov

Predictive Modeling: ML algorithms can be trained on existing datasets to build predictive models for various properties of pyrido[2,3-b]azepine analogs, including their biological activity, physicochemical properties, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.govnih.govyoutube.com

Virtual Screening: High-throughput virtual screening of large compound libraries against specific biological targets can be performed using ML-based scoring functions to identify promising hit compounds with the this compound scaffold. nih.gov

Synthesis Prediction: AI tools can assist in planning the synthesis of novel pyrido[2,3-b]azepine derivatives by predicting reaction outcomes and suggesting optimal synthetic routes. harvard.edu

AI/ML ApplicationDescriptionPotential Impact on Pyrido[2,3-b]azepine Research
De Novo DesignGeneration of novel molecular structures with desired properties.Creation of innovative pyrido[2,3-b]azepine analogs with enhanced efficacy and safety.
Predictive ModelingPrediction of biological activity, physicochemical properties, and ADMET profiles.Prioritization of synthetic targets and reduction of late-stage failures.
Virtual ScreeningComputational screening of large compound libraries.Rapid identification of potential hit compounds for further investigation.
Synthesis PredictionRetrosynthetic analysis and reaction outcome prediction.Optimization of synthetic routes and acceleration of compound synthesis.

Targeting Novel Biological Pathways through Rational Design of this compound Derivatives

The rational design of this compound derivatives to target novel and underexplored biological pathways holds immense potential for the development of new therapeutics. nih.govbohrium.com By systematically modifying the core scaffold, it is possible to create molecules with high affinity and selectivity for specific biological targets. nih.govmdpi.com

Future research will likely focus on:

Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies will be conducted to elucidate the key structural features required for potent and selective activity against various biological targets. nih.gov

Fragment-Based Drug Design (FBDD): The use of FBDD approaches can facilitate the identification of small molecular fragments that bind to a target of interest, which can then be grown or linked to generate potent lead compounds based on the pyrido[2,3-b]azepine scaffold.

Bioisosteric Replacement: The application of bioisosteric replacement strategies can be used to optimize the pharmacokinetic and pharmacodynamic properties of lead compounds. nih.gov

Targeting Protein-Protein Interactions (PPIs): The development of pyrido[2,3-b]azepine derivatives that can modulate PPIs represents a promising but challenging area of research with the potential to address previously "undruggable" targets.

Integration of High-Throughput Synthesis and Screening for Accelerated Lead Discovery

To accelerate the discovery of new lead compounds based on the this compound scaffold, the integration of high-throughput synthesis (HTS) and high-throughput screening (HTS) will be essential. scienceintheclassroom.orgewadirect.com This combination allows for the rapid generation and evaluation of large and diverse compound libraries, significantly shortening the drug discovery timeline. researchgate.net

Future directions in this area will involve:

Automated Synthesis: The use of automated synthesis platforms can enable the rapid and parallel synthesis of large numbers of pyrido[2,3-b]azepine analogs. scienceintheclassroom.org

Miniaturization: The development of nanomole-scale high-throughput chemistry will allow for the efficient use of starting materials and reagents, reducing costs and waste. scienceintheclassroom.org

Advanced Screening Technologies: The implementation of advanced HTS technologies, such as cell-based assays, biochemical assays, and biophysical methods, will facilitate the rapid identification of active compounds.

Data Analysis and Management: The vast amount of data generated from HTS campaigns will require sophisticated data analysis and management tools to identify meaningful trends and prioritize hits for further development.

Q & A

Basic Question: What are the recommended synthetic routes for 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine, and how can reaction conditions be optimized?

Methodological Answer:
Synthesis typically involves cyclization reactions of heterocyclic precursors. For example, analogous pyrido-azepine derivatives have been synthesized using:

  • Heterocyclic amine coupling with carbonyl-containing intermediates (e.g., sodium salts of hydroxypropenone derivatives reacting with amines) .
  • Multi-step cyclocondensation (e.g., thioxohydropyridine carbonitrile reacting with formic acid or formamide to form fused pyridine-azepine systems) .
    Optimization strategies:
  • Use statistical experimental design (e.g., fractional factorial design) to minimize trial-and-error approaches. This identifies critical variables (e.g., temperature, solvent polarity, catalyst loading) and their interactions .
  • Monitor reaction progress via inline spectroscopy (e.g., FTIR or HPLC) for real-time adjustments .

Basic Question: What spectroscopic and analytical methods are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^{13}C NMR are essential for confirming ring saturation, substituent positions, and stereochemistry. For example, analogous compounds show distinct splitting patterns for azepine protons .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular formula and detects fragmentation patterns indicative of the fused pyrido-azepine system .
  • X-ray Crystallography: Resolves ambiguous structural features (e.g., ring conformation) when single crystals are obtainable .

Advanced Question: How can computational chemistry aid in predicting the reactivity and regioselectivity of this compound derivatives?

Methodological Answer:

  • Quantum Chemical Calculations: Use density functional theory (DFT) to map reaction pathways. For instance, transition-state analysis can predict regioselectivity in electrophilic substitutions or cycloadditions .
  • Reaction Path Search Algorithms: Tools like GRRM or AFIR automate exploration of possible intermediates and pathways, reducing experimental screening .
  • Molecular Dynamics (MD) Simulations: Study solvent effects and conformational stability under varying conditions (e.g., pH, temperature) .

Advanced Question: How can factorial design be applied to optimize the synthesis or functionalization of this compound?

Methodological Answer:

  • Screening Experiments: Use a Plackett-Burman design to identify critical factors (e.g., catalyst type, solvent, temperature) from a large parameter set .
  • Response Surface Methodology (RSM): Apply central composite design (CCD) to model nonlinear relationships between variables (e.g., reaction yield vs. time/temperature) and identify optimal conditions .
  • Case Example: A study on pyrido[2,3-d]pyrimidines optimized yields by 30% using CCD to balance competing steric and electronic effects .

Advanced Question: What strategies resolve contradictory data in reaction outcomes or bioactivity studies involving this compound?

Methodological Answer:

  • Comparative Analysis: Systematically compare experimental protocols (e.g., reagent purity, inert atmosphere use) to isolate discrepancies .
  • Meta-Analysis of Literature Data: Use statistical tools (e.g., Cohen’s kappa) to assess reproducibility across studies and identify outlier methodologies .
  • Cross-Validation with Computational Models: Validate unexpected results against DFT-predicted reaction energetics or docking simulations .

Advanced Question: How can researchers investigate the structure-activity relationship (SAR) of this compound derivatives using quantum chemistry?

Methodological Answer:

  • Electrostatic Potential Maps: Visualize electron-rich/-poor regions to predict sites for electrophilic/nucleophilic modifications .
  • Frontier Molecular Orbital (FMO) Analysis: Calculate HOMO-LUMO gaps to assess reactivity toward specific targets (e.g., enzyme active sites) .
  • Molecular Docking: Screen derivatives against protein targets (e.g., kinases) to prioritize synthetic efforts .

Advanced Question: What role does AI play in simulating large-scale production or process control for this compound?

Methodological Answer:

  • Reinforcement Learning (RL): Train AI models to autonomously adjust reactor parameters (e.g., flow rates, cooling) for optimal yield .
  • Digital Twins: Develop real-time simulations of production reactors using COMSOL Multiphysics integrated with AI for predictive maintenance .
  • Data-Driven Retrosynthesis: Platforms like ICSynth propose novel synthetic routes by mining reaction databases and predicting feasible pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.